molecular formula C20H18FN5O2S2 B2686397 N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872996-95-7

N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

Cat. No. B2686397
CAS RN: 872996-95-7
M. Wt: 443.52
InChI Key: XRXYKBDPPLXYSX-UHFFFAOYSA-N
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Description

N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18FN5O2S2 and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • Research indicates that compounds similar to N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide exhibit potent anticonvulsant activity. One study synthesized various 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, demonstrating significant efficacy against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Antibacterial and Antifungal Activity

  • A series of pyrazoline and pyrazole derivatives, including compounds with benzenesulfonamide moieties, showed notable antibacterial and antifungal properties. This research underlines the potential of similar compounds for antimicrobial applications (Hassan, 2013).

Enzyme Inhibition and Antioxidant Properties

  • Sulfonamides incorporating triazine structural motifs, akin to the subject compound, have been investigated for their antioxidant properties and enzyme inhibitory profiles. These compounds showed moderate antioxidant activities and potent inhibitory effects against various enzymes, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Carbonic Anhydrase Isozyme Inhibition

  • Research on benzenesulfonamides with similar structural features to N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide indicates their effectiveness as inhibitors of human carbonic anhydrase isozymes. These findings could be relevant for developing treatments for conditions associated with these isozymes (Alafeefy et al., 2015).

Anti-Asthmatic Activity

  • Compounds structurally similar to the subject compound have shown potential in treating asthma and other respiratory diseases due to their ability to inhibit bronchoconstriction (Kuwahara et al., 1997).

Anticancer and Anti-HIV Activities

  • Studies reveal that benzenesulfonamide derivatives, including triazolo[4,3-a]pyrid-3-yl variations, exhibit moderate anti-HIV and anticancer activities. This underscores the potential application of related compounds in HIV treatment and cancer therapy (Brzozowski, 1998).

Mechanism of Action

properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXYKBDPPLXYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide

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